REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9]C)=O)[C:5]([OH:12])=[CH:4][CH:3]=1.O1CC[CH2:15][CH2:14]1.[CH:18]([Mg]Cl)=[CH2:19].[Cl-].[NH4+]>CCOCC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:7]([CH:18]=[CH2:19])([CH:14]=[CH2:15])[OH:9])[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)OC)=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
EXTRACTION
|
Details
|
the decanted aqueous phase was extracted twice with 150 ml of ether
|
Type
|
WASH
|
Details
|
The organic extracts were washed 3 times with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 39 g of oil residue was chromatographed under pressure over silica gel H
|
Type
|
WASH
|
Details
|
Fractional elution
|
Type
|
CUSTOM
|
Details
|
with methylene chloride and evaporation of the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)(C=C)C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |